delta9(11)-Testosterone enanthate
CAS No.: 119698-27-0
Cat. No.: VC2871848
Molecular Formula: C26H38O3
Molecular Weight: 398.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119698-27-0 |
|---|---|
| Molecular Formula | C26H38O3 |
| Molecular Weight | 398.6 g/mol |
| IUPAC Name | [(8S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
| Standard InChI | InChI=1S/C26H38O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h14,17,20-21,23H,4-13,15-16H2,1-3H3/t20-,21-,23-,25-,26-/m0/s1 |
| Standard InChI Key | YLZQRXWCRVQXTO-QAXGJQJKSA-N |
| Isomeric SMILES | CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C |
| SMILES | CCCCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |
| Canonical SMILES | CCCCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |
Introduction
Chemical Structure and Properties
Delta9(11)-Testosterone enanthate belongs to the class of anabolic-androgenic steroids characterized by its unique molecular structure. The compound is classified as a testosterone ester due to the enanthate group attached at the 17β-position.
Molecular Composition
The molecular structure of delta9(11)-Testosterone enanthate is distinguished by the following features:
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Molecular Formula: C₂₆H₄₀O₃
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Molecular Weight: Approximately 400.603 g/mol
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Primary Structural Feature: Double bond between the 9th and 11th carbon atoms in the steroid nucleus
This specific molecular arrangement significantly impacts the compound's biological activity and pharmacokinetic profile. The double bond at the delta-9,11 position alters the three-dimensional configuration of the molecule, affecting its receptor binding affinity and metabolic stability.
Physical Characteristics
Delta9(11)-Testosterone enanthate typically appears as a white to off-white crystalline powder or oil at room temperature. Like other testosterone esters, it is:
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Highly lipophilic
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Poorly soluble in water
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Readily soluble in organic solvents including ethanol, methanol, and oils
These physical properties influence the compound's formulation requirements for pharmaceutical applications, typically necessitating oil-based vehicles for injectable preparations.
Synthesis and Production
Synthetic Pathways
The synthesis of delta9(11)-Testosterone enanthate involves specialized chemical processes to create the distinctive double bond configuration while maintaining the integrity of the steroid structure.
Primary Synthesis Method
The production typically follows a specific chemical pathway:
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Starting with appropriate 9,11-epoxysteroids as precursors
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Performing deoxygenation reactions using hydrogen iodide
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This selective process forms the delta9(11) configuration in the steroid structure
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Esterification with enanthic acid (heptanoic acid) at the 17β-hydroxyl position to produce the final compound
The reaction conditions must be carefully controlled to ensure high purity and yield, as side reactions can produce unwanted isomers or degradation products.
Industrial Production Considerations
In industrial settings, production is scaled up using specialized equipment:
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High-capacity reactors with precise temperature and pressure controls
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Advanced purification techniques including various forms of chromatography
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Stringent quality control measures to ensure pharmaceutical-grade purity
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Methods to minimize the generation of structural isomers and impurities
Mechanism of Action
Receptor Interactions
Delta9(11)-Testosterone enanthate functions primarily through interaction with the androgen receptor (AR), which is the biological target of natural androgens such as testosterone and dihydrotestosterone (DHT).
The compound acts as a prodrug in the body, undergoing the following process:
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After administration, esterase enzymes in the body hydrolyze the ester bond
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This reaction releases free testosterone and enanthic acid
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The liberated testosterone can then bind to androgen receptors in target tissues
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The double bond at the 9,11 position modifies the binding characteristics compared to unmodified testosterone
Tissue Selectivity
The structural modification at the delta-9,11 position confers important changes in tissue selectivity:
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Enhanced anabolic (tissue-building) effects in muscle and bone tissues
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Reduced androgenic effects on secondary sexual characteristics and reproductive tissues
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This altered ratio of anabolic to androgenic effects makes it potentially valuable for therapeutic applications where androgenic side effects are undesirable
Pharmacokinetics
Absorption and Distribution
As an enanthate ester, this compound demonstrates distinct pharmacokinetic properties that influence its clinical application:
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Route of Administration: Primarily administered via intramuscular or subcutaneous injection
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Absorption Rate: Slow and sustained release from the injection site due to the lipophilic nature of the enanthate ester
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Bioavailability: Very low when administered orally due to extensive first-pass metabolism; high when administered intramuscularly
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Distribution: Widely distributed throughout the body with preferential storage in adipose tissue
Metabolism and Elimination
The metabolism of delta9(11)-Testosterone enanthate follows several pathways:
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Initial Metabolism: Hydrolysis of the enanthate ester by esterase enzymes
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Secondary Metabolism: Primarily hepatic through Phase I and Phase II metabolic processes
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Elimination Half-life: Approximately 4-5 days, longer than unesterified testosterone
Table 1: Comparison of Pharmacokinetic Parameters Between Testosterone Esters
| Parameter | Delta9(11)-Testosterone Enanthate | Standard Testosterone Enanthate | Testosterone Undecanoate |
|---|---|---|---|
| Administration Route | IM/SC | IM/SC | Oral/IM |
| Half-life | 4-5 days | 4-5 days | 20-30 days (IM) |
| Dosing Frequency | Weekly to monthly | Weekly to monthly | Monthly to quarterly |
| Bioavailability (IM) | High | High | High |
| Onset of Action | Gradual | Gradual | Very gradual |
| Time to Peak Level | 24-48 hours | 24-48 hours | 7-10 days |
Clinical Applications
Current Therapeutic Uses
While specific research on delta9(11)-Testosterone enanthate's clinical applications is still developing, testosterone enanthate compounds generally have established roles in medicine:
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Treatment of male hypogonadism and testosterone deficiency
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Hormone replacement therapy for transgender men
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Adjunctive therapy for certain types of breast cancer in women
The modified anabolic-to-androgenic ratio of delta9(11)-Testosterone enanthate suggests potential advantages in these applications, particularly in situations where minimizing androgenic side effects is desirable.
Research Findings
Comparative Studies
Limited research specifically on delta9(11)-Testosterone enanthate suggests several potential advantages over standard testosterone formulations:
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Enhanced anabolic potency per unit dose
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Reduced conversion to dihydrotestosterone (DHT) due to the structural modification
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Potentially lower incidence of androgenic side effects such as acne, hair loss, and prostate enlargement
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Modified interaction profile with steroid-metabolizing enzymes
Effects on Hormone Levels
Research on related testosterone compounds provides insight into potential hormonal effects:
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Suppression of endogenous testosterone production through negative feedback on the hypothalamic-pituitary-gonadal axis
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Potential alteration of estrogen levels through aromatization, though possibly at different rates than standard testosterone due to structural differences
Comparison with Other Testosterone Derivatives
Structural Comparisons
Delta9(11)-Testosterone enanthate differs from other testosterone derivatives in several key aspects:
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The unique double bond between C9 and C11 distinguishes it from standard testosterone enanthate
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The enanthate ester group provides similar release kinetics to standard testosterone enanthate
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The structural modification potentially alters metabolic pathways compared to other testosterone esters
Functional Comparisons
The functional differences between delta9(11)-Testosterone enanthate and related compounds include:
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Modified anabolic-to-androgenic ratio compared to standard testosterone enanthate
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Different metabolic profile, potentially producing unique metabolites
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Altered receptor binding characteristics due to the conformational changes induced by the 9,11 double bond
Table 2: Comparison of Structural and Functional Characteristics
| Characteristic | Delta9(11)-Testosterone Enanthate | Testosterone Enanthate | Delta9(11)-Testosterone Undecanoate |
|---|---|---|---|
| Molecular Weight | ~400.6 g/mol | 400.6 g/mol | ~454.7 g/mol |
| Distinctive Features | 9,11 double bond + enanthate ester | Enanthate ester only | 9,11 double bond + undecanoate ester |
| Anabolic:Androgenic Ratio | Enhanced anabolic effects | Standard ratio | Enhanced anabolic effects |
| Ester Chain Length | 7 carbons | 7 carbons | 11 carbons |
| CAS Number | 119698-27-0 | Multiple | 2241819-49-6 |
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